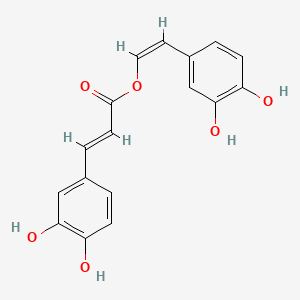

Nepetoidin B

Übersicht

Beschreibung

Nepetoidin B is a phenolic compound that has been isolated from various plants, including Salvia plebeia, Perilla frutescens, and Plectranthus forsteri . It is known for its significant biological activities, such as anti-inflammatory, antioxidant, and antifungal properties . The compound exists in two isomeric forms: (Z,E)-nepetoidin B and (E,E)-nepetoidin B .

Wissenschaftliche Forschungsanwendungen

Nepetoidin B has a wide range of scientific research applications:

Wirkmechanismus

Target of Action

Nepetoidin B (NeB) primarily targets the NF-κB and Nrf2/HO-1 signaling pathways . These pathways play a crucial role in inflammation and oxidative stress, respectively . NeB also interacts with the MKP5 protein, which is involved in the regulation of the JNK/P38 pathway .

Mode of Action

NeB exerts its effects by modulating its primary targets. It inhibits the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory mediators such as nitric oxide and prostaglandin E2, as well as cytokines like tumor necrosis factor-α, interleukin (IL)-6, and IL-1β . Furthermore, NeB activates the Nrf2 signaling pathway, enhancing the expression of HO-1 . This modulation of the NF-κB and Nrf2/HO-1 pathways is key to NeB’s anti-inflammatory and antioxidant effects .

Biochemical Pathways

NeB affects several biochemical pathways. By inhibiting the NF-κB pathway, it reduces inflammation . It also activates the Nrf2/HO-1 pathway, providing protection against ROS-induced cell damage . Additionally, NeB regulates the MKP5-mediated P38/JNK signaling pathway, which plays a role in cellular responses to stress .

Pharmacokinetics

Its effects on liver ischemia/reperfusion (i/r) injury and hypoxia reoxygenation (h/r) injury in cells suggest that it can be effectively absorbed and distributed in the body

Result of Action

NeB’s modulation of its target pathways results in significant molecular and cellular effects. It reduces serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, liver necrosis, oxidative stress, reactive oxygen species (ROS) content, inflammatory cytokine content and expression, inflammatory cell infiltration, and apoptosis after liver I/R and AML12 cells H/R injury . These results demonstrate that NeB can reduce liver injury and inhibit oxidative stress, hepatocyte apoptosis, and inflammation following liver I/R and H/R injury .

Action Environment

The action of NeB can be influenced by environmental factors. For instance, the presence of lipopolysaccharide (LPS) can stimulate the production of pro-inflammatory mediators and cytokines, which NeB can inhibit . Additionally, conditions of ischemia/reperfusion (I/R) or hypoxia reoxygenation (H/R) can induce liver injury and oxidative stress, against which NeB has shown protective effects

Biochemische Analyse

Biochemical Properties

Nepetoidin B plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to regulate the nuclear factor-kappa B and Nrf2/HO-1 signaling pathways, which are crucial for its anti-inflammatory and antioxidant effects . Additionally, it interacts with mitogen-activated protein kinase phosphatase 5 (MKP5), inhibiting the JUN protein amino-terminal kinase (JNK)/P38 pathway . These interactions highlight the compound’s potential in modulating biochemical reactions and pathways.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to reduce oxidative stress, reactive oxygen species content, inflammatory cytokine content and expression, inflammatory cell infiltration, and apoptosis in liver ischemia/reperfusion injury models . Moreover, this compound affects cell signaling pathways, such as the JNK/P38 pathway, and plays a role in regulating gene expression and cellular metabolism . These effects demonstrate the compound’s potential in modulating cellular functions and responses.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions and processes. This compound exerts its effects by binding to MKP5, which in turn inhibits the JNK/P38 signaling pathway . This inhibition leads to reduced oxidative stress, inflammation, and apoptosis in cells. Additionally, this compound regulates the nuclear factor-kappa B and Nrf2/HO-1 signaling pathways, further contributing to its anti-inflammatory and antioxidant effects . These molecular interactions and mechanisms highlight the compound’s potential in modulating cellular responses and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and effective in reducing oxidative stress, inflammation, and apoptosis in liver ischemia/reperfusion injury models . Long-term effects and stability of this compound in other cellular models and conditions require further investigation. Understanding these temporal effects is crucial for determining the compound’s potential in various applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that this compound exhibits protective effects against liver injury at specific dosages High doses of this compound may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to regulate the nuclear factor-kappa B and Nrf2/HO-1 signaling pathways, which play a role in its anti-inflammatory and antioxidant effects . Additionally, this compound may influence metabolic flux and metabolite levels, although further research is needed to elucidate these effects fully. Understanding the metabolic pathways of this compound is essential for determining its potential in various applications.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments These interactions are crucial for determining the compound’s bioavailability and efficacy in different tissues and organs

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications These localization mechanisms are crucial for determining the compound’s efficacy in modulating cellular functions and responses

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of nepetoidin B can be achieved through several methods. One efficient synthetic route involves the use of 3,4-dimethoxybenzaldehyde as a starting material . The process includes the Ramirez–Corey–Fuchs reaction, ruthenium-catalyzed anti-Markovnikov addition of a carboxylic acid to a terminal alkyne, and demethylation using iodotrimethylsilane and quinoline . Another method involves Baeyer–Villiger oxidation of 1,5-bis(3,4-dimethoxyphenyl)-1,4-pentadien-3-one with oxone, followed by demethylation using boron tribromide .

Industrial Production Methods: Due to the low natural abundance of this compound in plants, industrial production relies on synthetic methods. The commercial synthesis of this compound is essential for its use in research and potential therapeutic applications .

Analyse Chemischer Reaktionen

Types of Reactions: Nepetoidin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the Baeyer–Villiger oxidation, which converts ketones to esters and lactones .

Common Reagents and Conditions:

Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Major Products: The major products formed from these reactions include various esters, lactones, and substituted phenolic compounds .

Vergleich Mit ähnlichen Verbindungen

Nepetoidin B is unique due to its dual isomeric forms and significant biological activities. Similar compounds include:

Nepetoidin A: Another phenolic compound with similar antioxidant properties.

Rosmarinic Acid: A prevalent polyphenol in the Lamiaceae family with strong antioxidant and anti-inflammatory effects.

Protoanemonin: A compound synthesized through Baeyer–Villiger oxidation with notable biological activities.

This compound stands out due to its specific molecular targets and pathways, making it a valuable compound for various scientific research applications.

Biologische Aktivität

Nepetoidin B (NTB) is a phenolic compound isolated from various herbs, particularly from Salvia plebeia R. Br. It has gained attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and antibacterial properties. This article delves into the biological activity of this compound, supported by recent research findings and data tables summarizing key studies.

Anti-Inflammatory Effects

This compound has demonstrated significant anti-inflammatory effects in various experimental models. A study conducted on RAW 264.7 macrophages revealed that NTB inhibited lipopolysaccharide (LPS)-induced nitric oxide (NO) production and tumor necrosis factor-alpha (TNF-α) secretion in a concentration-dependent manner. The mechanism involves modulation of inducible nitric oxide synthase (iNOS) expression and nuclear factor-kappa B (NF-κB) signaling pathways .

Key Findings:

- Inhibition of NO Production : NTB significantly reduced NO levels in LPS-stimulated cells.

- Cytokine Regulation : It effectively lowered TNF-α without significantly affecting interleukin-6 (IL-6) levels.

- Pathway Modulation : NTB inhibited phosphorylation of JNK1/2 and p38 MAPK, crucial components in inflammatory signaling .

Antioxidant Properties

Research indicates that this compound also possesses antioxidant capabilities. In models of liver ischemia/reperfusion injury, NTB reduced oxidative stress markers and improved cell viability by enhancing the expression of heme oxygenase-1 (HO-1) through the Nrf2 pathway. This indicates its potential protective role against oxidative damage in hepatic tissues .

Summary of Antioxidant Effects:

- Reduction of Reactive Oxygen Species (ROS) : NTB treatment led to decreased ROS levels in liver injury models.

- Enhanced Antioxidant Enzyme Activity : Increased activity of catalase and superoxide dismutase was observed post-treatment with NTB .

Antibacterial and Antifungal Activities

This compound has shown promising antibacterial and antifungal properties. It has been reported to inhibit the growth of various pathogenic bacteria and fungi, making it a candidate for further pharmacological exploration in treating infectious diseases .

Study 1: Inhibition of LPS-Induced Inflammation

- Objective : To evaluate the anti-inflammatory effects of this compound in RAW 264.7 macrophages.

- Methods : MTT assay for cytotoxicity, Griess assay for NO production, ELISA for cytokine levels.

- Results :

- Significant inhibition of NO and TNF-α production.

- Modulation of iNOS expression via NF-κB pathway.

| Parameter | Control | NTB Treatment |

|---|---|---|

| NO Production (µM) | 15 ± 2 | 5 ± 1 |

| TNF-α (pg/mL) | 100 ± 10 | 30 ± 5 |

Study 2: Liver Ischemia/Reperfusion Injury

- Objective : To assess the hepatoprotective effects of this compound.

- Methods : Mouse liver I/R model, measurement of serum transaminases (ALT, AST), histological analysis.

- Results :

- Reduced ALT and AST levels post-treatment.

- Decreased liver necrosis and inflammatory cell infiltration.

| Parameter | Control | NTB Treatment |

|---|---|---|

| ALT (U/L) | 150 ± 20 | 60 ± 10 |

| AST (U/L) | 180 ± 25 | 70 ± 15 |

Eigenschaften

IUPAC Name |

[(Z)-2-(3,4-dihydroxyphenyl)ethenyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c18-13-4-1-11(9-15(13)20)3-6-17(22)23-8-7-12-2-5-14(19)16(21)10-12/h1-10,18-21H/b6-3+,8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFZFUVWXGQWUGX-DGEKEWMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)OC=CC2=CC(=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O/C=C\C2=CC(=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary biological activities reported for Nepetoidin B?

A1: this compound exhibits several notable biological activities, including anti-inflammatory [, ], antioxidant [], antileishmanial [], and potential antithrombotic effects []. It achieves these effects through various mechanisms, including modulation of the NF-κB and Nrf2/HO-1 signaling pathways [, ].

Q2: How does this compound exert its anti-inflammatory effects?

A2: Studies using LPS-activated RAW 264.7 macrophage cells showed that this compound reduces the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2, and cytokines like tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and IL-1β []. This effect is achieved through the inhibition of the NF-κB signaling pathway and the activation of the Nrf2/heme oxygenase-1 (HO-1) pathway [, ].

Q3: What is the role of the Nrf2/HO-1 pathway in this compound's activity?

A3: The Nrf2/HO-1 pathway plays a crucial role in cellular defense against oxidative stress. This compound activates the Nrf2 signaling pathway, leading to increased HO-1 expression []. This increased HO-1 expression contributes to the anti-inflammatory effects of this compound by reducing reactive oxygen species (ROS) levels and protecting cells from ROS-induced damage [].

Q4: What is the chemical structure of this compound?

A4: this compound is a phenylpropanoid dimer with the molecular formula C20H22O6 and a molecular weight of 358.39 g/mol [, , ]. Its structure is characterized by two caffeic acid units linked by a C-C bond.

Q5: What are the common sources of this compound?

A5: this compound has been isolated from various plant species, including Salvia plebeia [], Hyptis suaveolens [], Elsholtzia bodinieri [], Hyptis pectinata [], Canna indica [], Plectranthus barbatus [], and Salvia grandifolia [].

Q6: Are there any synthetic routes available for this compound?

A6: Yes, researchers have developed a two-step synthesis of this compound starting from commercially available 1,5-bis(3,4-dimethoxyphenyl)-1,4-pentadien-3-one []. The synthesis involves a Baeyer-Villiger oxidation followed by demethylation using boron tribromide [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.